7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Description
Its molecular formula is C₁₁H₁₂BrN₃O, with a molecular weight of 282.14 g/mol . The THP group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry.
Properties
IUPAC Name |
7-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-10-8(4-5-13-11)7-14-15(10)9-3-1-2-6-16-9/h4-5,7,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUXWMCCPGJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Br)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine are currently unknown. This compound is structurally similar to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, which has been reported to interact with DNA. .
Mode of Action
Given its structural similarity to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, it may interact with DNA or other cellular components
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to other compounds, it may be involved in DNA-related processes. More research is needed to identify the specific pathways this compound affects.
Result of Action
Given its potential interaction with DNA, it may influence genetic processes, but this requires further investigation.
Biochemical Analysis
Biochemical Properties
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, modulating their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation, depending on the specific enzyme and context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall efficacy and function. Studies have demonstrated that the compound can be efficiently transported across cell membranes and distributed to various cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound to exert its effects on cellular processes, such as signaling and metabolism.
Biological Activity
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a bromine atom and a tetrahydro-2H-pyran moiety, which may enhance its reactivity and interactions with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C11H12BrN3O
- Molecular Weight : 282.14 g/mol
- CAS Number : 1416712-79-2
Structure
The compound's structure can be represented as follows:
Antitumor Potential
Research indicates that pyrazole derivatives, including this compound, may exhibit significant antitumor activity. Modifications to the pyrazolo[3,4-c]pyridine scaffold can enhance cytotoxicity against various cancer cell lines. The compound's ability to interact with specific molecular targets involved in tumor growth presents a promising avenue for cancer therapeutics.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM, suggesting moderate to strong cytotoxic activity against these cell lines.
Anti-inflammatory and Antimicrobial Properties
The compound has also shown potential as an anti-inflammatory and antimicrobial agent. Its structure allows for interactions with enzymes and receptors involved in inflammatory pathways.
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : It could modulate receptors linked to pain and inflammation.
Pharmacokinetic Properties
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development in drug formulation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Bromo-1H-pyrazolo[4,3-c]pyridine | Lacks tetrahydropyran group | Lower reactivity |
| 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Different halogen substitution | Varies in activity |
Uniqueness of 7-Bromo Compound
The presence of both the bromine atom and the tetrahydro-2H-pyran moiety distinguishes this compound from its analogs, enhancing its reactivity and potential applications in medicinal chemistry.
Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Antitumor Activity : Enhanced cytotoxicity against cancer cell lines through targeted interactions with tumor-specific pathways.
- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation markers in vitro.
- Antimicrobial Efficacy : Showed activity against multi-drug resistant strains of bacteria with MIC values ranging from 4–8 µg/mL.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers: Bromine Positional Isomers
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₁₁H₁₂BrN₃O (identical to target compound)
- Molecular Weight : 282.141 g/mol
- Key Differences : Bromine is substituted at position 5 instead of 5.
- Regioselective synthesis methods are required to differentiate between 5- and 7-bromo isomers.
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₁₁H₁₁BrIN₃O
- Molecular Weight : 409.05 g/mol (estimated)
- Key Differences : Contains bromine at position 5 and iodine at position 3.
- Implications :
- The dual halogenation provides two reactive sites for sequential functionalization.
- Iodine’s superior leaving-group ability compared to bromine enables selective substitutions at position 3.
Derivatives with Modified Protecting Groups
7-Bromo-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₆H₄BrN₃
- Molecular Weight : 198.02 g/mol (estimated)
- Key Differences : Lacks the THP protecting group at position 1.
- Implications :
- Reduced solubility in organic solvents compared to THP-protected analogs.
- Direct exposure of the NH group increases reactivity but may compromise stability during multi-step syntheses.
Data Table: Comparative Properties of Analogs
Research Findings and Implications
Bromine Positional Effects: The 7-bromo substitution in the target compound may favor electrophilic aromatic substitution at position 3 due to electronic directing effects, whereas the 5-bromo isomer () could exhibit distinct reactivity patterns .
Role of the THP Group :
- The THP group in the target compound and its analogs improves solubility and prevents undesired side reactions at the NH position, critical for multi-step syntheses .
- Deprotection of THP (e.g., via acid hydrolysis) is required to access the free pyrazole, as seen in the unprotected analog (CAS 957760-11-1) .
Dihalogenated Derivatives :
- The 5-bromo-3-iodo derivative () offers versatility in metal-catalyzed cross-couplings, enabling sequential functionalization for library synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
